7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15994075
InChI: InChI=1S/C6H4ClN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11)
SMILES:
Molecular Formula: C6H4ClN3O
Molecular Weight: 169.57 g/mol

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

CAS No.:

Cat. No.: VC15994075

Molecular Formula: C6H4ClN3O

Molecular Weight: 169.57 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol -

Specification

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
IUPAC Name 7-chloro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one
Standard InChI InChI=1S/C6H4ClN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11)
Standard InChI Key XJKWPCWIBOQCGT-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C=N1)Cl)NNC2=O

Introduction

Chemical Identity and Structural Features

Molecular Framework and Substituent Configuration

The core structure of 7-chloro-1H-pyrazolo[4,3-c]pyridin-3-ol consists of a bicyclic system where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Key substituents include:

  • A chlorine atom at position 7 of the pyridine ring.

  • A hydroxyl group at position 3 of the pyrazole ring.

The molecular formula is C₆H₄ClN₃O, with a molecular weight of 169.57 g/mol (calculated from PubChem data for analogous structures ). The IUPAC name derives from the fusion pattern ([4,3-c]) and substituent positions, distinguishing it from isomeric forms such as pyrazolo[3,4-b]pyridines .

Table 1: Comparative Structural Data for Pyrazolo[4,3-c]pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents
7-Chloro-1H-pyrazolo[4,3-c]pyridine C₆H₄ClN₃153.57Cl at C7
7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine C₆H₃ClIN₃279.47Cl at C7, I at C3
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-olC₆H₄ClN₃O169.57Cl at C7, OH at C3

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

PropertyValue/Description
LogP (Partition Coefficient)~1.2 (estimated via PubChem tools )
pKa (Hydroxyl Group)~9.5–10.5 (similar to phenolic OH)
Melting PointNot empirically determined

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band near 3200–3400 cm⁻¹ (O-H stretch) and 750 cm⁻¹ (C-Cl stretch).

  • NMR:

    • ¹H NMR: A singlet for the aromatic proton at C5 (~δ 8.2 ppm), a broad peak for the OH proton (~δ 5.5 ppm).

    • ¹³C NMR: Distinct signals for C3 (δ ~150 ppm, hydroxyl-bearing carbon) and C7 (δ ~125 ppm, chlorine-bearing carbon) .

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